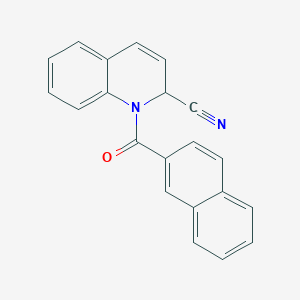![molecular formula C16H24BFO2 B12849018 B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid CAS No. 1400809-85-9](/img/structure/B12849018.png)
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a butylcyclohexyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it valuable in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylcyclohexyl bromide and 2-fluorophenylboronic acid.
Grignard Reaction: The 4-butylcyclohexyl bromide is first converted to the corresponding Grignard reagent by reacting with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) under an inert atmosphere to form the desired product.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, THF, water, 80°C.
Oxidation: H2O2, NaBO3, room temperature.
Reduction: LiAlH4, ether, reflux.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Reduced Cyclohexyl/Phenyl Derivatives: Formed via reduction reactions.
科学研究应用
Chemistry
In organic chemistry, B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
Medicine
Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. This compound could be a candidate for such applications due to its boronic acid group.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic or optical properties, leveraging the unique characteristics of the boronic acid and fluorinated phenyl groups.
作用机制
The mechanism by which B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, the boronic acid group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the butylcyclohexyl and fluorine substituents, making it less hydrophobic and less sterically hindered.
4-Butylphenylboronic Acid: Similar but lacks the fluorine substituent, affecting its electronic properties.
2-Fluorophenylboronic Acid: Similar but lacks the butylcyclohexyl group, affecting its steric and hydrophobic properties.
Uniqueness
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is unique due to the combination of a butylcyclohexyl group and a fluorinated phenyl ring. This combination imparts distinct steric and electronic properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
属性
CAS 编号 |
1400809-85-9 |
|---|---|
分子式 |
C16H24BFO2 |
分子量 |
278.2 g/mol |
IUPAC 名称 |
[4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3 |
InChI 键 |
KJFFNZXXRDOHJI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
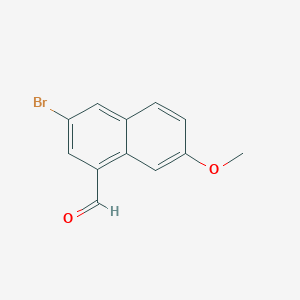
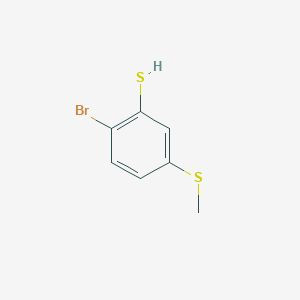
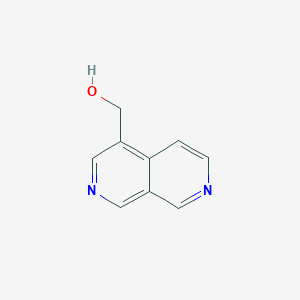
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
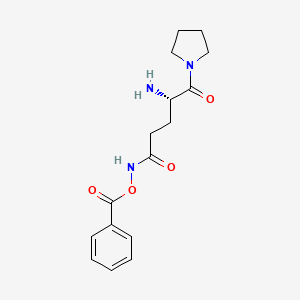
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
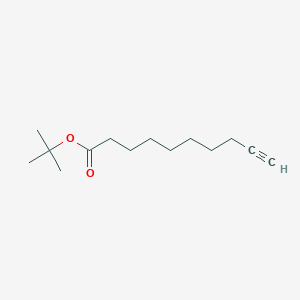
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
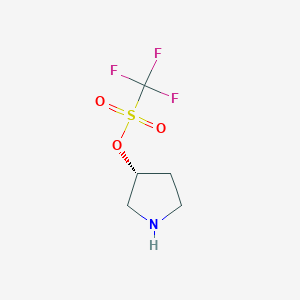
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
